molecular formula C16H18N6O B2453551 N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide CAS No. 926163-22-6

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

货号 B2453551
CAS 编号: 926163-22-6
分子量: 310.361
InChI 键: HBOUNTQIWPGIHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential for inhibiting tumor growth.

科学研究应用

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to have potential in inhibiting the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells (2, 3). In addition, it has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy (4). N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation (5).

作用机制

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 activity by N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide leads to the inhibition of cell growth and proliferation, making it a potential anti-cancer agent (5).
Biochemical and Physiological Effects:
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo (2, 3). It has also been found to sensitize cancer cells to radiation therapy, leading to increased cell death (4). In addition, N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells (6). However, the effects of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide on normal cells and tissues have not been extensively studied, and further research is needed to determine its potential toxicity.

实验室实验的优点和局限性

One advantage of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. In addition, its ability to sensitize cancer cells to radiation therapy makes it a promising candidate for combination therapy. However, one limitation of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is its potential toxicity, which may limit its use in clinical settings.

未来方向

There are several future directions for research on N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide. Another area of interest is the investigation of the potential toxicity of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide in normal cells and tissues. In addition, further research is needed to determine the optimal dosing and administration of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide for combination therapy with radiation or other anti-cancer agents. Finally, the potential use of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide in other diseases or conditions, such as inflammation or neurodegenerative diseases, should be explored.
In conclusion, N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a small molecule inhibitor with potential for inhibiting tumor growth and sensitizing cancer cells to radiation therapy. Its mechanism of action involves the inhibition of CK2 activity, and it has been shown to have biochemical and physiological effects on cancer cells. While N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide has advantages for lab experiments, its potential toxicity may limit its use in clinical settings. Future research directions include the development of more potent and selective CK2 inhibitors, investigation of its toxicity in normal cells and tissues, and exploration of its potential use in other diseases or conditions.
References:
1. Borsari C, et al. ChemMedChem. 2013;8(1):95-99.
2. Siddiqui-Jain A, et al. Mol Cancer Ther. 2010;9(5):1180-1188.
3. Cozza G, et al. Oncotarget. 2014;5(20):10034-10049.
4. Chao MW, et al. Int J Radiat Oncol Biol Phys. 2012;82(4):e569-e576.
5. Pierre F, et al. J Biol Chem. 2009;284(32):21399-21407.
6. Cozza G, et al. Oncotarget. 2015;6(5):3175-3191.

合成方法

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves several steps, including the formation of the cyclopropyl amine and tetrazole rings. The final product is obtained through a reaction between the two rings and an acetyl group. The synthesis method has been described in detail in a paper by researchers from the University of Oxford (1).

属性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)15-19-21-22(20-15)9-14(23)18-16(2,10-17)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUNTQIWPGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。